Technical Guide: Synthesis of Methyl thieno[3,2-b]pyridine-3-carboxylate
Technical Guide: Synthesis of Methyl thieno[3,2-b]pyridine-3-carboxylate
This guide details the synthesis of Methyl thieno[3,2-b]pyridine-3-carboxylate (CAS 952182-41-1), a critical scaffold in medicinal chemistry utilized for developing kinase inhibitors (e.g., VEGFR2, JNK) and negative allosteric modulators (NAMs).
The synthesis focuses on the annulation of a pyridine ring onto a thiophene precursor , a strategy that ensures correct regiochemistry for the 3-carboxylate substituent.
Executive Summary
Target Molecule: Methyl thieno[3,2-b]pyridine-3-carboxylate
CAS: 952182-41-1
Molecular Formula: C
Synthetic Strategy: This guide prioritizes a de novo annulation strategy (Method A) using a commercially available aminothiophene precursor. This method is preferred over functionalization of the parent heterocycle because it unambiguously establishes the ester position early in the synthesis, avoiding difficult isomer separations later. A secondary strategy (Method B) via carbonylation is provided for contexts where the 3-bromo intermediate is available.
Retrosynthetic Analysis
The retrosynthetic disconnection relies on the Skraup-type annulation or Friedländer-type condensation .[1] The [3,2-b] fusion requires forming the pyridine ring across the N3 amine and the C2 carbon of the thiophene ring.
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Disconnection: C–N bond (pyridine N) and C–C bond (pyridine C5/C6).
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Key Precursor: Methyl 3-aminothiophene-4-carboxylate .[1][2][3][4]
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Note: The ester at position 4 of the thiophene precursor becomes position 3 in the final thieno[3,2-b]pyridine system due to IUPAC numbering priorities (S=1).
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Synthon: A C3-electrophile equivalent (e.g., Glycerol, Acrolein, or 1,1,3,3-Tetramethoxypropane).
Caption: Retrosynthetic logic disconnecting the pyridine ring to reveal the aminothiophene core.
Synthetic Methodologies
Method A: Modified Skraup Reaction (Recommended)
This method utilizes 1,1,3,3-tetramethoxypropane (TMP) as a malondialdehyde equivalent. It is milder and cleaner than the traditional Skraup reaction (which uses glycerol/H₂SO₄/nitrobenzene), reducing tar formation and safety risks.
Reaction Scheme:
Detailed Protocol
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Reagents:
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Methyl 3-aminothiophene-4-carboxylate (1.0 equiv)[1]
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1,1,3,3-Tetramethoxypropane (1.1 – 1.2 equiv)
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Glacial Acetic Acid (Solvent)
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Concentrated Sulfuric Acid (Catalyst, ~0.1 equiv)
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Setup:
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Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.[1]
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Ensure the system is under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the amine.
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Procedure:
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Step 1: Dissolve Methyl 3-aminothiophene-4-carboxylate (e.g., 10 mmol) in glacial acetic acid (20 mL).
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Step 2: Add 1,1,3,3-tetramethoxypropane (TMP) dropwise at room temperature.
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Step 3: Add catalytic conc. H₂SO₄ (approx. 5-10 drops).
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Step 4: Heat the mixture to reflux (approx. 110–120 °C) for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS for the disappearance of the starting amine.
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Step 5 (Workup): Cool the reaction mixture to room temperature. Pour onto crushed ice/water (100 mL). Neutralize carefully with saturated NaHCO₃ or 10% NaOH solution until pH ~8.
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Step 6 (Isolation): Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Step 7 (Purification): Purify the crude residue via flash column chromatography (Silica gel, Gradient 0–30% EtOAc in Hexanes).
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Yield: Typically 60–75%.
Mechanism & Causality
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Acid Hydrolysis: TMP hydrolyzes in situ to generate malondialdehyde (MDA).
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Schiff Base Formation: The primary amine attacks one aldehyde of MDA to form an imine.
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Cyclization: The electrophilic aldehyde carbon (now tethered) attacks the electron-rich C2 position of the thiophene ring (Friedel-Crafts type alkylation).[1]
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Aromatization: Loss of water drives the formation of the stable pyridine ring.
Method B: Palladium-Catalyzed Carbonylation
This route is viable if 3-bromothieno[3,2-b]pyridine is available.[1] It is widely used in medicinal chemistry to introduce ester groups late-stage.[1]
Reaction Scheme:
Detailed Protocol
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Reagents:
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3-Bromothieno[3,2-b]pyridine (1.0 equiv)
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Methanol (Solvent/Reactant, excess)
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Triethylamine (2.0 equiv)
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Pd(dppf)Cl₂ (3–5 mol%)
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Carbon Monoxide (Balloon or autoclave, 1 atm is often sufficient)
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Procedure:
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Dissolve the bromo-substrate in dry MeOH in a pressure vessel or flask.
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Add base (Et₃N) and catalyst.
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Purge with CO gas.
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Heat to 70–80 °C for 12–18 hours.
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Filter through Celite to remove Pd, concentrate, and purify.
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Comparison of Methods
| Feature | Method A (Annulation) | Method B (Carbonylation) |
| Starting Material | Methyl 3-aminothiophene-4-carboxylate | 3-Bromothieno[3,2-b]pyridine |
| Availability | Commercially available (low cost) | Commercially available (higher cost) |
| Step Count | 1 step (Convergent) | 1 step (Functionalization) |
| Scalability | High (kg scale feasible) | Moderate (CO gas handling limits) |
| Safety Profile | Moderate (Acid handling) | Moderate (CO gas toxicity) |
| Regiocontrol | Absolute (Defined by precursor) | Dependent on bromo-isomer purity |
Visualization of Workflows
Caption: Workflow for the synthesis via Modified Skraup Reaction (Method A).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete hydrolysis of TMP | Ensure water is present (AcOH often contains enough, or add 1% v/v water) or increase acid concentration.[1] |
| Tar Formation | Polymerization of MDA | Lower temperature to 90°C; add TMP slowly over 1 hour. |
| Starting Material Remains | Deactivation of amine | The amine is less nucleophilic in strong acid. Increase temperature or switch to TFA as solvent. |
| Regioisomer Contamination | Incorrect Starting Material | Verify the aminothiophene precursor is the 4-carboxylate isomer, not the 2-carboxylate. |
Safety & Handling
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1,1,3,3-Tetramethoxypropane: Hydrolyzes to malondialdehyde, which is volatile and reactive. Handle in a fume hood.
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Sulfuric Acid/Acetic Acid: Corrosive. Wear acid-resistant gloves and eye protection.[1]
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Carbon Monoxide (Method B): Silent killer. Use CO detectors and work in a well-ventilated hood.[1]
References
- Barker, D., et al. "Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan." RSC Advances, 2024.
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Synthesis of thieno[3,2-d]pyrimidines from Methyl 3-aminothiophene-4-carboxylate
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US Patent 9156852B2: "Thieno[3,2-d]pyrimidine derivatives having inhibitory activity for protein kinases." Link (Demonstrates the reactivity and availability of the 4-carboxylate precursor).
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Suzuki Coupling of Methyl thieno[3,2-b]pyridine-3-carboxylate
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General Review of Thienopyridine Synthesis
Sources
- 1. 4,6-Bis-(4-methoxy-phenyl)-2-phenyl-pyrimidine-5-carbonitrile - CAS号 109482-53-3 - 摩熵化学 [molaid.com]
- 2. prepchem.com [prepchem.com]
- 3. 丸善薬品産業(株) | 登録化学品一覧 | ケムeデータ [jp.chem-edata.com]
- 4. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 5. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Figure 1. Chemical Structure of Methyl thieno[3,2-b]pyridine-3-carboxylate with proton numbering.
